Galbacin

概要

説明

Galbacin is a naturally occurring lignan, a type of phenylpropanoid dimer, known for its diverse biological activities. It is part of the tetrahydrofuran lignans family, which are characterized by their complex molecular structures and significant pharmacological properties . This compound has been identified in various plant species and is known for its potential therapeutic applications, including anticancer, anti-inflammatory, and neuroprotective effects .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of galbacin involves several steps, starting from commercially available materials. One of the efficient methods for its preparation is the Lewis base-catalyzed enantioselective sulfenylation of unsaturated carboxylic acids . This method includes two enantioselective cyclization reactions: 5-endo and 6-exo thiolactonizations of alkenes, resulting in the formation of chiral sulfenylated lactones . Another approach involves the one-pot homologative γ-butyrolactonization, which constructs the central γ-butyrolactone framework with the necessary β,γ-vicinal stereogenic centers .

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

化学反応の分析

Types of Reactions

Galbacin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different derivatives, which may exhibit distinct biological activities.

Reduction: Reduction reactions can modify the functional groups in this compound, potentially altering its pharmacological properties.

Substitution: Substitution reactions, particularly involving the aromatic rings, can lead to the formation of new compounds with varied biological effects.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Electrophilic aromatic substitution reactions typically involve reagents like halogens and nitrating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction may produce alcohols or alkanes. Substitution reactions can introduce various functional groups into the aromatic rings, leading to a wide range of derivatives.

科学的研究の応用

Chemical Applications

Chiral Building Block

Galbacin is utilized as a chiral building block in organic synthesis. Its unique structural properties allow it to facilitate the synthesis of complex molecules, particularly in the development of pharmaceuticals and fine chemicals. The compound's ability to participate in various chemical reactions, such as oxidation and reduction, makes it valuable in creating diverse chemical entities.

Synthesis Methodologies

Recent studies have demonstrated innovative methodologies for synthesizing this compound and its derivatives. For instance, a total synthesis approach was employed to create this compound through [3,3] sigmatropic rearrangement of allyl cyanates, showcasing its potential for generating biologically relevant molecules .

Biological Applications

Antimicrobial Properties

this compound has been investigated for its antimicrobial properties. Research indicates that it exhibits activity against various pathogens, suggesting its potential application in developing new antimicrobial agents.

Anticancer Activity

The compound has also been explored for its anticancer effects. Studies have shown that this compound may inhibit certain enzymes involved in cell proliferation, thereby exhibiting cytotoxic effects on cancer cells. This mechanism highlights its potential as a lead compound in cancer drug discovery.

Medical Applications

Therapeutic Effects

In the medical field, this compound is being explored for its therapeutic effects. Its bioactivity suggests possible applications in treating conditions such as ulcerative colitis and other inflammatory diseases. Ongoing research aims to elucidate the pharmacological mechanisms underlying these effects, which could lead to new treatment options .

Drug Discovery

this compound serves as a promising candidate in drug discovery programs due to its diverse biological activities. Its structural characteristics allow for modifications that can enhance efficacy and reduce toxicity, making it an attractive target for pharmaceutical development .

Industrial Applications

Fine Chemicals Production

In industry, this compound is employed in the production of fine chemicals and pharmaceuticals. Its role as a precursor or intermediate in various synthetic pathways underscores its importance in industrial chemistry. The compound's unique properties facilitate the creation of specialty chemicals used across different sectors .

Case Studies

作用機序

The mechanism of action of galbacin involves its interaction with various molecular targets and pathways. It is known to modulate signaling pathways related to inflammation and cell proliferation. This compound can inhibit the activity of certain enzymes and receptors, leading to its therapeutic effects. For instance, its anticancer activity is attributed to the induction of apoptosis and inhibition of cell growth .

類似化合物との比較

Galbacin is structurally similar to other lignans such as chicanine, fragransin A2, galbelgin, and talaumidin . it is unique in its specific stereochemistry and the presence of certain functional groups that contribute to its distinct biological activities. Compared to these similar compounds, this compound exhibits a broader spectrum of pharmacological effects, making it a valuable compound for further research and development.

Similar Compounds

- Chicanine

- Fragransin A2

- Galbelgin

- Talaumidin

These compounds share a similar tetrahydrofuran lignan structure but differ in their specific functional groups and stereochemistry, leading to variations in their biological activities .

生物活性

Galbacin, a neolignan compound, has garnered attention in recent years due to its diverse biological activities, particularly its antimicrobial and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, case studies, and relevant research findings.

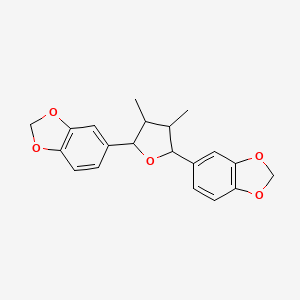

Chemical Structure and Properties

This compound is classified as a 2,5-diaryl-3,4-dimethyltetrahydrofuran lignan. Its chemical structure is characterized by a complex arrangement of aromatic rings and methylene groups, which contribute to its biological activity.

This compound exhibits its biological effects through various mechanisms:

- Antimicrobial Activity : this compound has shown potential against a range of microbial pathogens. Its mechanism may involve disrupting microbial cell membranes or inhibiting essential enzymatic processes required for microbial survival .

- Anticancer Properties : Research indicates that this compound can inhibit cell proliferation in various cancer cell lines. It appears to modulate specific signaling pathways involved in cell growth and apoptosis (programmed cell death) by interacting with cellular receptors and enzymes .

Biological Activity Profile

The following table summarizes the biological activities of this compound based on various studies:

Case Studies

- Anticancer Activity : In a study evaluating the antiproliferative effects of this compound on human non-small-cell lung cancer (A549) cells, it was found to significantly reduce cell viability with an IC50 value of 34.1 µM. This suggests that this compound may serve as a potential therapeutic agent for lung cancer treatment .

- Antimicrobial Effects : Another study assessed the antimicrobial properties of this compound against various bacterial strains, demonstrating its effectiveness in inhibiting growth, although specific IC50 values were not provided in the study .

- Immunomodulatory Effects : Research investigating the effects of this compound on human lymphocyte proliferation revealed a moderate suppressive effect on mitogen-induced proliferation, indicating potential applications in modulating immune responses .

特性

IUPAC Name |

5-[5-(1,3-benzodioxol-5-yl)-3,4-dimethyloxolan-2-yl]-1,3-benzodioxole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20O5/c1-11-12(2)20(14-4-6-16-18(8-14)24-10-22-16)25-19(11)13-3-5-15-17(7-13)23-9-21-15/h3-8,11-12,19-20H,9-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFUXQRHAJWXPGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(OC1C2=CC3=C(C=C2)OCO3)C4=CC5=C(C=C4)OCO5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。